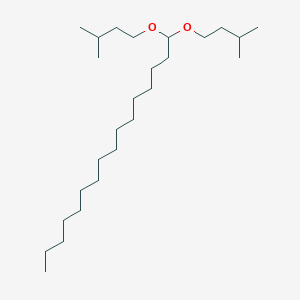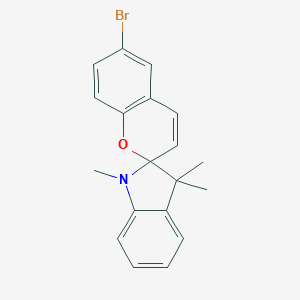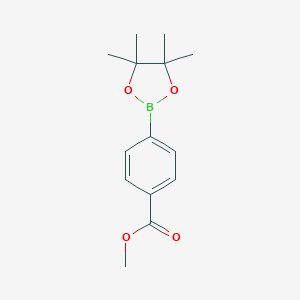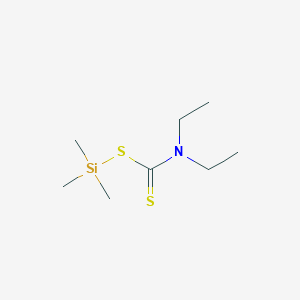
1-(Trimethylsilyl)-1-pentyne
概要
説明
“1-(Trimethylsilyl)-1-pentyne” is a compound that contains a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .
Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
科学的研究の応用
Polymer Synthesis and Luminescent Property Adjustment
“1-(Trimethylsilyl)-1-pentyne” is used in the synthesis of copolymers. For instance, it has been used in the copolymerization of 4-trimethylsilyl diphenyl acetylene and 1-trimethylsilyl-1-propyne. This process successfully realized the conversion of PTMSDPA from ACQ to aggregation-induced emission (AIE) and aggregation-induced emission enhancement (AEE) .
Preparation of Alkynyl Silane Derivatives
“1-(Trimethylsilyl)-1-pentyne” is employed in the preparation of alkynyl silane derivatives . These derivatives have various applications in the field of organic synthesis.
Preparation of Highly Substituted Indenes
This compound is used to prepare highly substituted indenes using palladium-catalyzed carboannulation . Indenes are important in the field of medicinal chemistry due to their presence in numerous biologically active compounds.
Preparation of Indenones
“1-(Trimethylsilyl)-1-pentyne” plays an important role in the preparation of indenones through a rhodium-catalyzed reaction . Indenones are key intermediates in the synthesis of various pharmaceuticals and natural products.
Fluorescence Applications
The copolymers synthesized using “1-(Trimethylsilyl)-1-pentyne” have strong fluorescence emission . This property can be utilized in various applications such as bioimaging, optoelectronics, and sensing.
Explosive Detection
The copolymers of “1-(Trimethylsilyl)-1-pentyne” have been tested for their feasibility in explosive detection . With picric acid (PA) as a model explosive, a super-quenching process has been observed, indicating the potential use of these polymers for explosive detection.
Safety and Hazards
The safety data sheet for “1-(Trimethylsilyl)-1-pentyne” indicates that it is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
将来の方向性
Incorporating inorganic nanoparticles in polymeric membranes has been a common approach to improve the separation performance of membranes, which has also been used in PTMSP based membrane but mostly with respect to tackling the aging issues . This could potentially be a future direction for the use of “1-(Trimethylsilyl)-1-pentyne” and similar compounds.
作用機序
Target of Action
Instead, it is used in organic chemistry as a reagent . The trimethylsilyl group, consisting of three methyl groups bonded to a silicon atom, is known for its chemical inertness and large molecular volume .
Mode of Action
The trimethylsilyl group in 1-(Trimethylsilyl)-1-pentyne can be used to derivatize certain non-volatile compounds such as alcohols, phenols, or carboxylic acids . This is achieved by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds, forming trimethylsiloxy groups .
Pharmacokinetics
The trimethylsilyl group can make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Result of Action
The primary result of the action of 1-(Trimethylsilyl)-1-pentyne is the formation of trimethylsiloxy groups on the target molecule . This can increase the volatility of the molecule, making it more suitable for certain types of analysis . Additionally, trimethylsilyl groups can be used as temporary protecting groups during chemical synthesis .
特性
IUPAC Name |
trimethyl(pent-1-ynyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABCDUQQPBAHEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC#C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375383 | |
| Record name | 1-(Trimethylsilyl)-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trimethylsilyl)-1-pentyne | |
CAS RN |
18270-17-2 | |
| Record name | Trimethyl-1-pentyn-1-ylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18270-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Trimethylsilyl)-1-pentyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(Trimethylsilyl)-1-pentyne in the synthesis of credneramide A and B?
A1: 1-(Trimethylsilyl)-1-pentyne serves as a key building block in the synthesis of credneramide A and B. It participates in a ruthenium-catalyzed Alder-ene reaction with 5-hexenoic acid derivatives. This reaction forms the characteristic 1,4-diene substructure found in both credneramide molecules [].
Q2: How does the use of 1-(Trimethylsilyl)-1-pentyne compare to alternative approaches in this synthesis?
A2: The research paper compares the use of 1-(Trimethylsilyl)-1-pentyne in a ruthenium-catalyzed Alder-ene reaction to a cobalt-catalyzed Alder-ene reaction using 1-chloropent-1-yne []. Both approaches successfully lead to intermediates that can be further elaborated into credneramide A and B. This comparison highlights the versatility of different catalytic systems and starting materials in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
